[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
Description
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoquinoline derivative with a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-10-12-26-13-11-21)17-6-3-7-19(14-17)27(24,25)22-9-8-16-4-1-2-5-18(16)15-22/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDSVXDOJRWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the isoquinoline and morpholine intermediates. The key steps include:
Formation of Isoquinoline Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Sulfonylation: The isoquinoline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Morpholine: The sulfonylated isoquinoline is then coupled with morpholine under conditions that facilitate the formation of the final product. This step may involve the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and protein interactions.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated protein functions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ginsenoside Compound K: A natural product with potential therapeutic applications.
Steviol Glycoside: A compound responsible for the sweet taste of stevia leaves.
Uniqueness
What sets [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone apart from these similar compounds is its unique combination of an isoquinoline derivative and a morpholine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
